![molecular formula C9H15N3 B12541709 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine CAS No. 142867-86-5](/img/structure/B12541709.png)
2-[(Pyridin-2-yl)methyl]propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyridin-2-yl)methyl]propane-1,3-diamine is an organic compound that features a pyridine ring attached to a propane-1,3-diamine backbone. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine typically involves the reaction of 2-aminopyridine with a suitable alkylating agent. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under mild conditions, often using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
2-[(Pyridin-2-yl)methyl]propane-1,3-diamine has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: Its role as a catalyst in various chemical reactions makes it valuable for industrial processes, particularly in the production of fine chemicals.
Mechanism of Action
The mechanism by which 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine exerts its effects depends on its specific application. For instance, as a ligand in catalytic processes, it coordinates with metal centers to facilitate reactions such as hydrogenation. The molecular targets and pathways involved include the formation of stable metal-ligand complexes that enhance the reactivity and selectivity of the catalyst .
Comparison with Similar Compounds
- N1,N2-bis((pyridin-2-yl)methyl)ethane-1,2-diamine
- N1,N3-bis((pyridin-2-yl)methyl)propane-1,3-diamine
- N1,N1,N2-tris((pyridin-2-yl)methyl)ethane-1,2-diamine
Comparison: 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine is unique due to its specific arrangement of the pyridine ring and diamine backbone, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may offer different coordination environments and steric effects, making it suitable for specific catalytic applications .
Properties
CAS No. |
142867-86-5 |
|---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C9H15N3/c10-6-8(7-11)5-9-3-1-2-4-12-9/h1-4,8H,5-7,10-11H2 |
InChI Key |
JLLHIJGDANUHOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
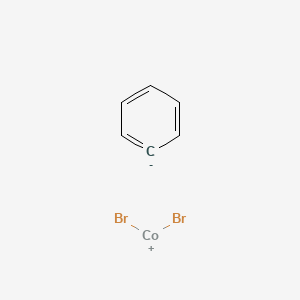
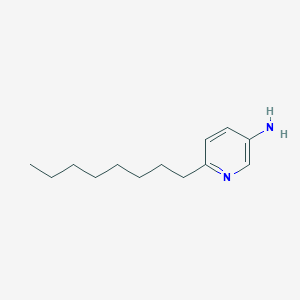
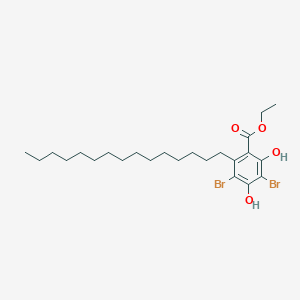
![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
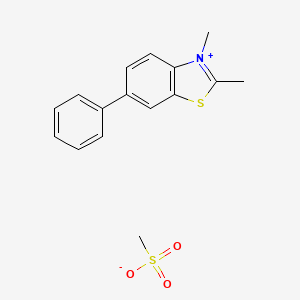
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)
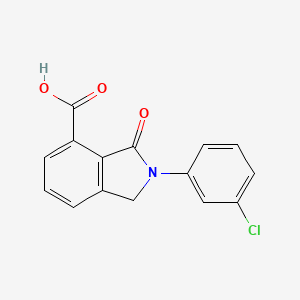
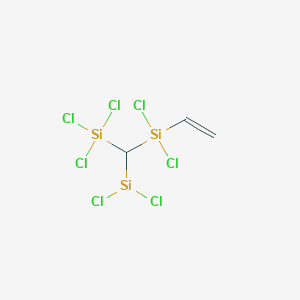
![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
![N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea](/img/structure/B12541704.png)
